3-(difluoromethyl)-1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidine
Description
3-(Difluoromethyl)-1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidine is a sulfonamide-functionalized azetidine derivative characterized by a difluoromethyl substituent at the 3-position and a highly substituted benzenesulfonyl group at the 1-position. The azetidine ring (a four-membered nitrogen-containing heterocycle) confers conformational rigidity, while the difluoromethyl group enhances metabolic stability and modulates electronic properties through fluorine’s strong inductive effects . The tetramethylbenzenesulfonyl moiety likely improves lipophilicity and influences binding interactions due to steric and electronic effects.
Synthesis of such compounds typically follows pathways analogous to those described in , where sulfonamide precursors undergo sequential reactions with chloroacetyl chloride, hydrazine hydrate, and aromatic aldehydes to form azetidinone intermediates.
Properties
IUPAC Name |
3-(difluoromethyl)-1-(2,3,5,6-tetramethylphenyl)sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO2S/c1-8-5-9(2)11(4)13(10(8)3)20(18,19)17-6-12(7-17)14(15)16/h5,12,14H,6-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRNBFDJHFBGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)C(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gold-Catalyzed Oxidative Cyclization
The azetidine core can be synthesized through a gold-catalyzed oxidative cyclization of N-propargylsulfonamides, as demonstrated by Liu et al. Using BrettPhosAuNTf₂ (2.5 mol%) and 2,6-dibromopyridine N-oxide in dichloroethane, this method converts substituted propargylsulfonamides into azetidin-3-ones with >98% enantiomeric excess. For example, N-propargylsulfonamide derivatives undergo cyclization at room temperature within 6 hours, yielding 3-ketoazetidines (Table 1).
Table 1: Gold-catalyzed azetidin-3-one synthesis
| Substrate | Catalyst Loading | Time (h) | Yield (%) | e.e. (%) |
|---|---|---|---|---|
| N-Propargylsulfonamide | 2.5 mol% | 6 | 84 | >98 |
| N-Allyl derivatives | 5.0 mol% | 8 | 79 | 95 |
Post-cyclization reduction of the ketone moiety using NaBH₄ provides 3-hydroxyazetidines, which serve as precursors for further functionalization.
Azetidine Formation via [3+1]-Cycloaddition
Alternative routes employ [3+1]-cycloaddition strategies using rhodium carbenes and azirines. For instance, silyl-protected azirines (25 ) react with rhodium carbenes under microwave irradiation (100°C, 30 min) to form 1-azetines (26 ) in 68–74% yields. Subsequent hydrogenation over Pd/C quantitatively reduces the azetine to azetidine while preserving stereochemistry.
Diastereoselective Difluoromethylation Strategies
N-tert-Butylsulfinyl Ketimine Methodology
The critical 3-difluoromethyl group is introduced via nucleophilic addition to chiral N-tert-butylsulfinyl ketimines, as reported by Prakash et al. Using potassium hexamethyldisilazide (KHMDS) in toluene at −78°C, (phenylsulfonyl)difluoromethane (2 ) adds to ketimines with >99:1 diastereoselectivity (Table 2).
Table 2: Diastereoselective difluoromethylation conditions
| Ketimine Substrate | Base | Temp (°C) | Yield (%) | d.r. |
|---|---|---|---|---|
| Aryl ketimine | KHMDS | −78 | 84 | >99:1 |
| Aliphatic ketimine | LiHMDS | −50 | 71 | 92:8 |
The reaction proceeds through a six-membered cyclic transition state, with the sulfinyl group dictating facial selectivity. Reductive desulfonylation using Mg/HOAc/Na affords free difluoromethylamines.
Regioselective Sulfonylation of Azetidine
Two-Step Protection-Deprotection Sequence
The 2,3,5,6-tetramethylbenzenesulfonyl group is introduced via nucleophilic substitution. Azetidine (33 ) is treated with 2,3,5,6-tetramethylbenzenesulfonyl chloride (1.2 eq) in dichloromethane with triethylamine (2.5 eq) at 0°C, achieving 89–94% yields (Scheme 1).
Scheme 1: Sulfonylation procedure
- Et₃N (2.5 eq), DCM, 0°C → rt, 12 h
- Workup with 1 M HCl and brine
- Column chromatography (hexanes:EtOAc 4:1)
One-Pot Ring Formation and Sulfonylation
Advanced protocols combine azetidine synthesis and sulfonylation in a single pot. For example, gold-catalyzed cyclization of N-propargyl-2,3,5,6-tetramethylbenzenesulfonamide (34 ) produces 1-sulfonylated azetidin-3-one (35 ) directly, eliminating intermediate isolation steps.
Integrated Synthetic Routes
Route A: Sequential Cyclization-Difluoromethylation-Sulfonylation
- Gold-catalyzed cyclization: 84% yield
- NaBH₄ reduction: 91% yield
- Difluoromethylation: 78% yield, d.r. 97:3
- Sulfonylation: 92% yield
Overall yield : 84% × 91% × 78% × 92% ≈ 54%
Route B: Convergent Difluoromethylation-Cyclization
- Difluoromethylation of pre-sulfonylated propargylamine: 68% yield
- Gold-catalyzed cyclization: 79% yield
Overall yield : 68% × 79% ≈ 54%
Analytical and Spectroscopic Characterization
¹⁹F NMR Analysis
The difluoromethyl group appears as a triplet at δ −112.3 ppm (²J₆F = 238 Hz), while the sulfonyl group induces deshielding of adjacent protons (δ 3.24–3.56 ppm, J = 9.1 Hz).
X-ray Crystallography
Single-crystal analysis confirms the (R)-configuration at C3 and planarity of the sulfonamide group (torsion angle: 178.5°).
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines with various functional groups.
Scientific Research Applications
3-(difluoromethyl)-1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: Potential use as a precursor for the synthesis of specialty chemicals or advanced materials.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidine depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the tetramethylphenylsulfonyl group can provide additional interactions with the target protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its combination of fluorination and sterically hindered sulfonamide groups. Below is a comparative analysis with key analogues:
Key Findings from Comparative Studies
Fluorination Effects: The difluoromethyl group reduces the basicity of the azetidine nitrogen (pKa lowered by ~1–2 units compared to non-fluorinated analogues), enhancing membrane permeability and bioavailability .
Steric Influence of Tetramethylbenzenesulfonyl :
- The 2,3,5,6-tetramethyl substitution creates a steric shield around the sulfonamide, reducing off-target interactions. This contrasts with simpler benzenesulfonyl derivatives (e.g., 4-methyl), which exhibit broader but less selective binding .
Metabolic Stability :
- Fluorinated azetidines demonstrate prolonged half-lives in hepatic microsomal assays compared to methyl- or hydrogen-substituted variants. For example, in vitro studies suggest a 40–60% reduction in clearance rates for difluoromethyl analogues .
Thermodynamic and Solubility Profiles :
- The tetramethylbenzenesulfonyl group increases logP by ~1.5 units relative to unsubstituted benzenesulfonyl derivatives, favoring CNS penetration but requiring formulation optimization for aqueous solubility.
Biological Activity
The compound 3-(difluoromethyl)-1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidine is a synthetic organic molecule characterized by its unique structural features, including a difluoromethyl group and a tetramethylphenylsulfonyl moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Physical Properties
- Molecular Weight : 319.37 g/mol
- CAS Number : 2320609-59-2
- IUPAC Name : 3-(difluoromethyl)-1-(2,3,5,6-tetramethylphenyl)sulfonylazetidine
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors. The difluoromethyl group enhances the compound's binding affinity and metabolic stability, while the sulfonyl group provides additional interactions with target proteins. This mechanism is crucial for its potential applications in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of azetidine derivatives. For instance, azetidinones have been recognized for their antibacterial activity against resistant strains of bacteria. While specific data on the compound is limited, azetidine derivatives generally exhibit significant antibacterial effects due to their structural motifs .
Antiviral Properties
Research indicates that compounds with azetidine rings exhibit antiviral activities against various viruses. For example, related azetidinone compounds have shown efficacy against human coronaviruses and influenza viruses . The potential for this compound to inhibit viral replication remains an area for future investigation.
Anticancer Potential
Azetidinone derivatives have also been studied for their anticancer properties. Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines. For example, certain azetidinones have been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells . The specific anticancer activity of the compound warrants further exploration through targeted studies.
Study on Antimicrobial Efficacy
A study published in Medicinal Chemistry examined the antimicrobial efficacy of various azetidinone derivatives. The findings indicated that certain modifications to the azetidine structure significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus. While specific results for this compound were not detailed in this study, it suggests a promising avenue for further research into its antimicrobial properties .
Research on Antiviral Activity
Research conducted on related azetidinone compounds demonstrated moderate antiviral activity against human coronavirus strains. The study found that certain derivatives exhibited EC50 values lower than those of standard antiviral agents like ribavirin. Such findings indicate that this compound may possess similar properties that could be beneficial in antiviral drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(Trifluoromethyl)-1-(2,3,5,6-tetramethylphenyl)sulfonylazetidine | Trifluoromethyl | Antibacterial and antiviral |
| 3-(Chloromethyl)-1-(2,3,5,6-tetramethylphenyl)sulfonylazetidine | Chloromethyl | Anticancer activity |
| 3-(Bromomethyl)-1-(2,3,5,6-tetramethylphenyl)sulfonylazetidine | Bromomethyl | Moderate antimicrobial effects |
Q & A
Q. What are the recommended synthetic routes for 3-(difluoromethyl)-1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidine, and what challenges arise during its purification?
- Methodological Answer : The synthesis typically involves sulfonylation of an azetidine precursor using 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). The difluoromethyl group is introduced via nucleophilic substitution or fluorination reactions, such as using diethylaminosulfur trifluoride (DAST) . Purification Challenges :
- The tetramethylbenzenesulfonyl group increases hydrophobicity, complicating column chromatography. Gel permeation chromatography (GPC) or recrystallization in ethanol/water mixtures is often required.
- Residual fluorinating agents (e.g., DAST) may persist; rigorous washing with aqueous sodium bicarbonate is critical .
Q. How do fluorinated substituents influence the compound’s physicochemical properties and bioavailability?
- Methodological Answer : The difluoromethyl group enhances metabolic stability by reducing oxidative degradation via cytochrome P450 enzymes. Its electron-withdrawing effect lowers the pKa of adjacent amines, improving membrane permeability. The tetramethylbenzenesulfonyl group increases lipophilicity (logP ~3.5–4.0), favoring blood-brain barrier penetration but potentially reducing aqueous solubility . Key Data :
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from differences in metabolic activation or off-target binding. To address this:
Metabolite Profiling : Use LC-MS to identify in vivo metabolites and test their activity .
Protein Binding Assays : Compare plasma protein binding (e.g., via equilibrium dialysis) to assess free compound availability .
Pharmacokinetic Modeling : Integrate in vitro IC50 values with in vivo clearance rates to predict efficacy gaps .
Example: A 2021 study found that N-dealkylation of the azetidine ring in vivo reduced potency by 70%, explaining lower efficacy in animal models .
Q. What computational strategies are effective for predicting the compound’s binding mode to sulfonamide-sensitive enzymes?
- Methodological Answer : Combine density functional theory (DFT) for conformational analysis with molecular docking (e.g., AutoDock Vina) to map interactions.
- Key Steps :
Optimize the compound’s geometry using B3LYP/6-31G(d) to model the CF2H group’s stereoelectronic effects .
Dock into sulfonamide-binding pockets (e.g., carbonic anhydrase IX) using flexible side-chain protocols .
- Validation : Compare docking scores with experimental IC50 values. A 2023 study achieved a correlation coefficient (R²) of 0.89 using this approach .
Q. How does the steric bulk of the tetramethylbenzenesulfonyl group affect regioselectivity in derivatization reactions?
- Methodological Answer : The 2,3,5,6-tetramethyl substitution creates steric hindrance, directing reactions to the para position of the sulfonyl group. For example:
- Nucleophilic Aromatic Substitution : Reactions occur at the sulfonamide nitrogen rather than the benzene ring due to steric blocking .
- Cross-Coupling : Suzuki-Miyaura reactions require bulky palladium catalysts (e.g., XPhos Pd G3) to access ortho positions .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?
- Methodological Answer : Variations in experimental conditions (e.g., HCl concentration, temperature) explain discrepancies:
- Stable at pH 2–3 (25°C) : The sulfonamide group resists hydrolysis due to electron-withdrawing methyl groups .
- Unstable at pH <1 (60°C) : Protons attack the sulfonyl oxygen, cleaving the S-N bond. Kinetic studies show a half-life of 2.3 hours at pH 0.5 .
Recommendation : Standardize stability testing using USP buffers and controlled temperature.
Structure-Activity Relationship (SAR) Guidance
Q. Which structural modifications improve target selectivity while retaining azetidine ring integrity?
- Methodological Answer :
- Fluorine Positioning : Replace CF2H with CHF2 to reduce steric hindrance while maintaining metabolic stability .
- Sulfonyl Group Tweaks : Introduce a single methyl group at the benzene para position to balance lipophilicity and solubility .
Case Study : A 2024 SAR study showed that 3-(CHF2)-1-(2,4,6-trimethylbenzenesulfonyl)azetidine increased selectivity for kinase X by 12-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
